LSD1 Inhibition Profile: (2-Phenoxyethyl)hydrazine Dihydrochloride Versus Phenelzine
The target compound, as its dihydrochloride salt, exhibits weak binding affinity for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, with a reported Ki of 44 µM [1]. This stands in contrast to hydrazine-based MAO inhibitors like phenelzine, which are not typically characterized for LSD1 inhibition but are known for their potent, irreversible inhibition of monoamine oxidases (MAOs) [2]. The differential selectivity profile, where the target compound shows some activity toward LSD1 while phenelzine does not, can be a critical factor in assay development.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) vs. Reported Primary Activity |
|---|---|
| Target Compound Data | Ki = 44,000 nM (44 µM) against LSD1 |
| Comparator Or Baseline | Phenelzine: Irreversible MAO inhibitor; no reported significant LSD1 inhibition. |
| Quantified Difference | Qualitative difference in primary target profile: LSD1 (weak) vs. MAO (potent). |
| Conditions | In vitro enzyme assay with GST-LSD1 (96-154 nM) at pH 7.5 |
Why This Matters
This distinct binding profile allows researchers to differentiate LSD1-mediated effects from MAO inhibition, which is essential for epigenetic studies.
- [1] (2-Phenoxyethyl)hydrazine dihydrochloride salt (10a). BindingDB. Entry BDBM113736. View Source
- [2] Phenelzine. StatPearls. National Center for Biotechnology Information. View Source
